Cas no 2757-04-2 (2-propenoic acid, 3-phenyl-, phenyl ester)

2-propenoic acid, 3-phenyl-, phenyl ester structure
2757-04-2 structure
Product Name:2-propenoic acid, 3-phenyl-, phenyl ester
Numero CAS:2757-04-2
MF:C15H12O2
MW:224.254584312439
CID:914852
PubChem ID:95152
Update Time:2025-04-19

2-propenoic acid, 3-phenyl-, phenyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-propenoic acid, 3-phenyl-, phenyl ester
    • PHENYL CINNAMATE
    • 4-chromanylideneacetic acid
    • chroman-4-ylideneacetic acid
    • phenyl trans-cinnamate
    • trans-cinnamic acid phenyl ester
    • 2757-04-2
    • phenyl (E)-3-phenylprop-2-enoate
    • Cinnamic acid, phenyl ester
    • HMS1474O01
    • SR-01000394772
    • Phenyl(2E)-3-phenyl-2-propenoate
    • 25695-77-6
    • (E)-Cinnamic Acid Phenyl Ester
    • 2-Propenoic acid, 3-phenyl-, phenyl ester, (2E)-
    • EINECS 220-413-1
    • NS00049087
    • SCHEMBL1055161
    • Phenyl(E)-3-phenylacrylate
    • SR-01000394772-1
    • Zimtsaure-phenylester
    • CHEMBL182835
    • (E)-3-Phenyl-acrylic acid phenyl ester
    • NSC-21000
    • 2-Propenoic acid, 3-phenyl-, phenyl ester, (E)-
    • BRD-K50579206-001-01-7
    • Phenyl (E)-Cinnamate
    • CS-0362597
    • SCHEMBL1055160
    • NCGC00172645-01
    • MFCD00020657
    • trans-3-phenyl-prop-2-enoic acid phenyl ester
    • NSC 21000
    • BDBM50149612
    • P2519
    • phenyl (2E)-3-phenylprop-2-enoate
    • Phenyl (2E)-3-phenyl-2-propenoate #
    • Phenyl (E)-3-phenylacrylate
    • AKOS001576561
    • NSC21000
    • AMY25140
    • Inchi: 1S/C15H12O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+
    • Chiave InChI: NBFNGRDFKUJVIN-VAWYXSNFSA-N
    • Sorrisi: O(C(/C=C/C1C=CC=CC=1)=O)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 224.08400
  • Massa monoisotopica: 224.083729621g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 258
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 1
  • XLogP3: 3.8
  • Superficie polare topologica: 26.3Ų

Proprietà sperimentali

  • PSA: 26.30000
  • LogP: 3.30540
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso